(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
CAS No.: 143282-42-2
Cat. No.: VC0016593
Molecular Formula: C₅H₁₀ClNO₄
Molecular Weight: 183.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143282-42-2 |
|---|---|
| Molecular Formula | C₅H₁₀ClNO₄ |
| Molecular Weight | 183.59 |
| IUPAC Name | (2R)-2-amino-2-methylbutanedioic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |
| SMILES | CC(CC(=O)O)(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structure
(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is classified under CAS number 143282-42-2. This compound represents the hydrochloride salt form of the parent compound (R)-(-)-2-Amino-2-methylbutanedioic acid. The chiral center in the molecule has the R configuration, which is critical to its biological activity and applications in stereoselective synthesis.
Basic Chemical Properties
The compound possesses distinct chemical properties that make it valuable for research applications. These properties are summarized in Table 1.
Table 1: Chemical Properties of (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClNO₄ |
| Molecular Weight | 183.59 g/mol |
| Physical Form | Solid, Off-White |
| Melting Point | 183-186°C (decomposition) |
| Solubility | Soluble in Methanol and Water |
| Storage Temperature | -20°C (Freezer) |
The compound features a carboxylic acid group, an amino group, and a methyl substituent at the alpha carbon, giving it unique reactivity patterns compared to standard amino acids .
Structural Identifiers
For research and database purposes, the compound is represented by several structural identifiers as shown in Table 2.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-2-methylbutanedioic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |
| SMILES | CC(CC(=O)O)(C(=O)O)N.Cl |
| PubChem CID | 25177956 |
These identifiers allow for precise identification and retrieval of the compound in chemical databases and literature searches .
Synthesis Methods
The synthesis of (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt requires careful control of stereochemistry to ensure the correct configuration at the chiral center.
Common Synthetic Routes
The primary synthesis pathway involves modification of D-aspartic acid. A common synthetic route uses N-benzoyl-2-methyl-, dimethyl ester as a precursor, which undergoes various chemical transformations to yield the desired hydrochloride salt form.
Stereoselective Techniques
Asymmetric hydrogenation techniques are often employed to ensure high enantiomeric purity. These methods utilize:
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Chiral catalysts (typically rhodium or ruthenium-based)
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Controlled reaction conditions to favor the formation of the R-enantiomer
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Purification techniques to isolate the desired stereoisomer
The enantiomeric purity of commercially available products is typically high, with some suppliers offering the compound with >99% enantiomeric excess (ee) .
Biological and Neurological Applications
The compound demonstrates significant activity in neurological systems, making it valuable for neuroscience research and pharmaceutical development.
Neurotransmitter Modulation
(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt functions primarily as a neurotransmitter modulator, influencing excitatory neurotransmission through specific interactions with receptors in the central nervous system. Its structural similarity to natural amino acid neurotransmitters allows it to mimic their actions while introducing subtle modifications to receptor binding patterns.
Synaptic Plasticity
Research indicates that the compound plays a role in synaptic plasticity and signaling processes. These effects may contribute to its potential applications in:
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Studies of learning and memory mechanisms
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Investigation of neurological disorders
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Development of novel neurotherapeutic approaches
Additionally, preliminary research suggests potential neuroprotective effects that warrant further investigation.
Chemical Reactions and Interactions
The reactivity profile of (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt reflects its amino acid character with modifications due to the methyl substitution at the alpha carbon.
Characteristic Reactions
This compound participates in various chemical reactions typical of amino acids, including:
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Peptide bond formation, allowing its incorporation into peptides and proteins
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Decarboxylation reactions under appropriate conditions
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Esterification of carboxylic acid groups
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Protection/deprotection chemistry for selective modifications
The reactivity is influenced by the presence of functional groups in its structure, with the alpha-methyl substitution creating steric effects that can alter reaction rates compared to unsubstituted amino acids.
Building Block Applications
Due to its unique structure and reactivity, the compound serves as a valuable building block in the synthesis of:
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Modified peptides with enhanced stability
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Peptidomimetics with altered conformational properties
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Other biologically active compounds with potential pharmaceutical applications
These applications leverage the compound's stereochemistry to introduce specific conformational constraints into larger molecules.
Applications in Scientific Research
(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt finds applications across multiple scientific domains, with particular significance in biochemical and pharmaceutical research.
Biochemical Research
In biochemical contexts, the compound is used to:
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Study enzyme-substrate interactions
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Investigate receptor binding specificity
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Examine stereoselective biological processes
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Develop novel analytical methods for amino acid derivatives
These applications take advantage of the compound's well-defined stereochemistry and structural similarity to natural amino acids .
Pharmaceutical Development
The pharmaceutical applications of this compound include:
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Design of enzyme inhibitors
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Development of receptor ligands
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Creation of drug delivery systems
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Structure-activity relationship studies
Its unique stereochemistry makes it particularly valuable for the development of chiral pharmaceuticals where stereoselectivity is crucial for biological activity.
Material Science Applications
Though less common, applications in material science include:
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Development of chiral polymers
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Creation of stereochemically defined materials with specific properties
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Design of biocompatible materials for medical applications
These applications leverage the compound's ability to form specific interactions based on its stereochemistry.
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